molecular formula C14H16N2O2S B510281 8-Piperidin-1-ylsulfonylquinoline CAS No. 21168-77-4

8-Piperidin-1-ylsulfonylquinoline

Cat. No.: B510281
CAS No.: 21168-77-4
M. Wt: 276.36g/mol
InChI Key: FXIUZXICADLQLW-UHFFFAOYSA-N
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Description

8-Piperidin-1-ylsulfonylquinoline is a heterocyclic compound that combines the structural features of quinoline and piperidine. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in various biologically active compounds, while the piperidine ring is a common structural motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Piperidin-1-ylsulfonylquinoline typically involves the sulfonylation of quinoline derivatives with piperidine. One common method includes the reaction of 8-hydroxyquinoline with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Piperidin-1-ylsulfonylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Piperidin-1-ylsulfonylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-Piperidin-1-ylsulfonylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein targets. These interactions can disrupt biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Piperidin-1-ylsulfonylquinoline is unique due to its combined structural features of quinoline and piperidine, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both medicinal chemistry and industrial applications .

Properties

IUPAC Name

8-piperidin-1-ylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-19(18,16-10-2-1-3-11-16)13-8-4-6-12-7-5-9-15-14(12)13/h4-9H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUZXICADLQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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